molecular formula C11H12N2O2 B12544219 1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide CAS No. 145162-48-7

1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide

Cat. No.: B12544219
CAS No.: 145162-48-7
M. Wt: 204.22 g/mol
InChI Key: NMGFCJQGZQGFIO-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound, followed by oxidation to introduce the 2-oxide functionality. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is increasingly being adopted in the industrial production of these compounds .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro or nitroso derivatives, while substitution reactions can introduce a wide range of functional groups, including halogens, alkyl, and aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 1-methyl-: A simpler derivative with similar reactivity but lacking the methoxyphenyl group.

    1H-Pyrazole, 1-phenyl-: Another derivative with a phenyl group instead of the methoxyphenyl group.

    1H-Pyrazole, 1-(4-chlorophenyl)-: A derivative with a chloro substituent on the phenyl ring.

Uniqueness

1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide is unique due to the presence of the methoxyphenyl group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

145162-48-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-oxidopyrazol-2-ium

InChI

InChI=1S/C11H12N2O2/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-13(12)14/h2-8H,9H2,1H3

InChI Key

NMGFCJQGZQGFIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=[N+]2[O-]

Origin of Product

United States

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